2-(1-Methylcyclopropyl)pyrrolidine is a bicyclic compound that belongs to the class of pyrrolidines, which are five-membered saturated nitrogen-containing heterocycles. The compound features a pyrrolidine ring substituted with a 1-methylcyclopropyl group, which contributes to its structural uniqueness and potential biological activity. Pyrrolidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
2-(1-Methylcyclopropyl)pyrrolidine is classified as an organic compound, specifically a cyclic amine. Its classification can be further detailed as follows:
The synthesis of 2-(1-Methylcyclopropyl)pyrrolidine can be achieved through several methods, often involving the cyclization of precursors that contain both the pyrrolidine and cyclopropyl moieties.
The choice of catalysts and reaction conditions significantly influences the yield and purity of 2-(1-Methylcyclopropyl)pyrrolidine. For instance, palladium on carbon has been noted for its effectiveness in hydrogenation steps during synthesis . Additionally, using metal borohydrides as reducing agents has been shown to enhance safety and lower costs in synthesis processes .
The molecular structure of 2-(1-Methylcyclopropyl)pyrrolidine features:
2-(1-Methylcyclopropyl)pyrrolidine can participate in various chemical reactions typical for amines and heterocycles:
The reaction conditions, such as temperature and solvent choice, play critical roles in determining the reaction pathways and product distributions for 2-(1-Methylcyclopropyl)pyrrolidine derivatives.
The mechanism of action for 2-(1-Methylcyclopropyl)pyrrolidine primarily involves its interaction with biological targets through binding to receptors or enzymes due to its structural features.
While specific quantitative data on binding affinities or biological activities may not be widely available, studies suggest that pyrrolidine derivatives exhibit various pharmacological effects, making them candidates for drug development .
Relevant data regarding these properties can be obtained through experimental measurements or literature values.
2-(1-Methylcyclopropyl)pyrrolidine has potential applications in various fields:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has established itself as a privileged scaffold in medicinal chemistry due to its versatile three-dimensional (3D) coverage and ability to modulate key pharmacokinetic properties. This non-planar structure enables pseudorotation—a conformational flexibility that allows dynamic exploration of pharmacophore space—while its sp³-hybridized carbons contribute to enhanced stereochemical diversity [1]. Historically, pyrrolidine emerged as a critical pharmacophore in natural products (e.g., nicotine and hygrine) and evolved into synthetic drugs, with 37 FDA-approved therapeutics incorporating this scaffold by 2021 [1] [3]. The scaffold’s success is attributed to its balanced physicochemical properties: it exhibits a polar surface area (PSA) of 16.464 Ų and a calculated logP of 0.459, significantly improving water solubility compared to purely aromatic systems [1].
Table 1: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Source: Adapted from [1]
Modern drug discovery leverages pyrrolidine’s stereogenicity (up to four chiral centers) to optimize target selectivity. For example, the antihypertensive drug Captopril (ACE inhibitor) and the cognitive enhancer Aniracetam derive efficacy from stereospecific interactions with enantioselective proteins [3] [4]. Recent FDA approvals (2022) include Daridorexant (insomnia) and Futibatinib (FGFR inhibitor), underscoring pyrrolidine’s therapeutic relevance [3].
Table 2: FDA-Approved Pyrrolidine-Containing Drugs (Selected Examples)
Drug Name | Therapeutic Area | Approval Year |
---|---|---|
Captopril | Hypertension | 1981 |
Anisomycin | Antibacterial | 1950s |
Rolipram | Anti-inflammatory | 1980s |
Daridorexant | Insomnia | 2022 |
Pacritinib | Myelofibrosis (JAK2) | 2022 |
Futibatinib | Cholangiocarcinoma (FGFR) | 2022 |
Source: [3]
Substituent engineering at pyrrolidine’s C2 position profoundly influences bioactivity, metabolic stability, and ligand-receptor binding. The 1-methylcyclopropyl group exemplifies a strategic modification that imparts distinct steric and electronic properties. This bicyclic substituent combines:
Table 3: Impact of C2 Substituents on Pyrrolidine Bioactivity
Substituent | Steric Volume (ų) | Metabolic Stability | Key Biological Effects |
---|---|---|---|
Methyl | 23.8 | Low | Improved solubility; moderate potency |
Phenyl | 75.2 | Moderate | π-Stacking gains; CYP2C9 susceptibility |
1-Methylcyclopropyl | 52.6 | High | Enhanced rigidity; CYP450 resistance |
tert-Butyl | 85.7 | High | Extreme steric bulk; poor solubility |
Source: Data synthesized from [5] [6]
Photoredox catalysis has recently enabled direct C2 functionalization of pyrrolidine cores, bypassing multistep syntheses. For instance, nickel/iridium-mediated decarboxylative coupling installs aryl or alkyl groups—including methylcyclopropyl analogues—via radical intermediates under mild conditions [5]. This method facilitates late-stage diversification of pyrrolidine-containing leads, accelerating structure-activity relationship (SAR) studies. The 2-(1-methylcyclopropyl)pyrrolidine motif thus emerges as a high-value synthon for protease inhibitors (e.g., HCV NS5A-targeting agents) and CNS drugs, where rigidity counteracts conformational flexibility in blood-brain barrier penetration [5] [9].
Table 4: Synthetic Strategies for Methylcyclopropyl-Functionalized Pyrrolidines
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Photoredox C–H Arylation | Ir/Ni catalysts; alkyl halides, 365 nm LED | 50–85% | Requires inert atmosphere |
Ring Contraction | Pyridines + silylborane, UV light | 36–91% | Multi-step derivatization needed |
Proline Derivatization | L-prolinol + cyclopropyl ketones | 60–78% | Stereochemistry control challenging |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9